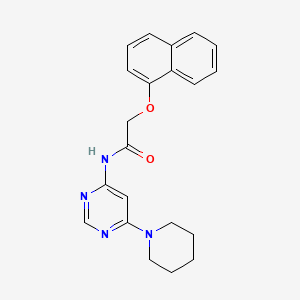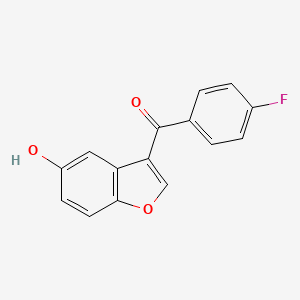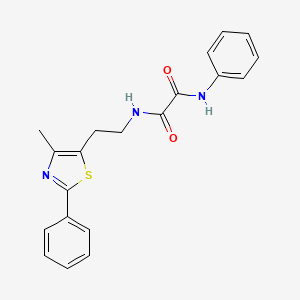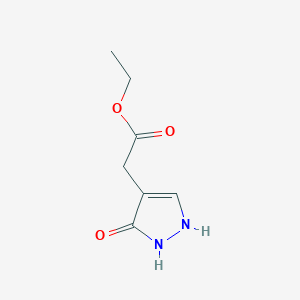
Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate is a chemical compound with the formula C₇H₁₀N₂O₃ . It is an irritant .
Molecular Structure Analysis
The molecular structure of Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate consists of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activity
- Scientific Field : Biochemistry and Pharmacology
- Application Summary : Pyrazole compounds have been synthesized and tested for their antimicrobial and antioxidant activities . These compounds have shown significant growth inhibitory activity with MIC values ranging from 4.0 to 5.1 μg/ml .
- Methods of Application : The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine. They were then evaluated for their in vitro anti-microbial activity after thorough purification .
- Results : The antioxidant properties of these compounds demonstrated remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay . Molecular docking studies reveal that these compounds could be potential inhibitors for the novel SARS Cov-2 virus .
Synthesis and Properties of Pyrazoles
- Scientific Field : Organic Chemistry
- Application Summary : Pyrazole derivatives are synthesized and used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
- Methods of Application : The synthesis of pyrazole derivatives involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .
- Results : Pyrazole derivatives have diverse and valuable synthetical, biological, and photophysical properties . They can form more complex structures with various relevant examples .
Antimicrobial Activity of Triazole and Pyrazole Containing Thiazole Derivatives
- Scientific Field : Biochemistry and Pharmacology
- Application Summary : Triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues have been synthesized and tested for their antimicrobial activity .
- Methods of Application : The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine. They were then evaluated for their in vitro anti-microbial activity after thorough purification .
- Results : Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively . Moreover, molecular docking studies reveal that these compounds could be potential inhibitors for the novel SARS Cov-2 virus .
Biological Activities of 1,3-Diazole Derivatives
- Scientific Field : Biochemistry and Pharmacology
- Application Summary : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : The compounds were synthesized and then tested for their biological activities .
- Results : The compounds showed a broad spectrum of biological activities .
Antimicrobial Activity of Difluoromethylated Pyrazole Derivatives
- Scientific Field : Biochemistry and Pharmacology
- Application Summary : Difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones were synthesized and evaluated for their in vitro antibacterial and antifungal activity .
- Methods of Application : The compounds were synthesized and then tested for their antimicrobial activity .
- Results : The compounds showed significant growth inhibitory activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans, and Aspergillus niger .
Biological Activities of Indole Derivatives
- Scientific Field : Biochemistry and Pharmacology
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The compounds were synthesized and then tested for their biological activities .
- Results : The compounds showed a broad spectrum of biological activities .
Eigenschaften
IUPAC Name |
ethyl 2-(3-oxo-1,2-dihydropyrazol-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-12-6(10)3-5-4-8-9-7(5)11/h4H,2-3H2,1H3,(H2,8,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRORSPQRZOXSPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNNC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398699.png)
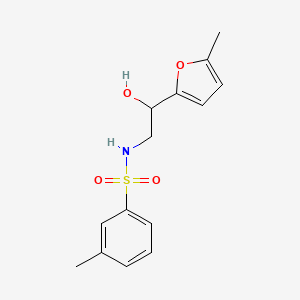
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2398701.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2398702.png)
![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2398703.png)
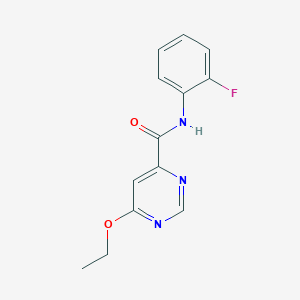
![3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone](/img/structure/B2398707.png)
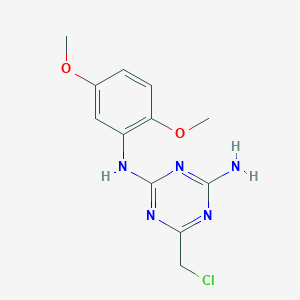
![3,4-diethoxy-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2398711.png)
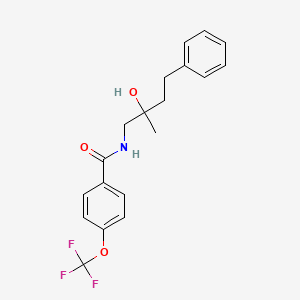
![N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2398714.png)
